molecular formula C15H18N2O2S B416264 [2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 331964-12-6

[2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid

カタログ番号: B416264
CAS番号: 331964-12-6
分子量: 290.4g/mol
InChIキー: CWUCHOMHJQWEGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established IUPAC nomenclature conventions for heterocyclic compounds containing multiple functional groups. The compound is registered under CAS number 331964-12-6, providing a unique identifier for this specific molecular structure. The molecular formula C₁₅H₁₈N₂O₂S indicates the presence of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom, with a calculated molecular weight of 290.39 g/mol.

The IUPAC systematic name reflects the compound's structural hierarchy, beginning with the benzimidazole core as the parent heterocycle. The "1H-benzimidazol" designation indicates the specific tautomeric form and numbering system, where the nitrogen atom at position 1 bears a hydrogen atom. The "2-(cyclohexylthio)" substituent describes the cyclohexyl group attached through a sulfur bridge at the 2-position of the benzimidazole ring. Finally, the "1-yl]acetic acid" portion indicates that the acetic acid moiety is connected to the nitrogen atom at position 1 of the benzimidazole system.

The MDL number MFCD01128228 provides an additional database identifier, facilitating cross-referencing across chemical information systems. The SMILES notation O=C(O)CN1C2=CC=CC=C2N=C1SC3CCCCC3 offers a linear representation of the molecular structure, encoding the connectivity and stereochemical information in a machine-readable format. This systematic approach to nomenclature ensures unambiguous identification and prevents confusion with structural isomers, such as [(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid (CAS: 331963-97-4), which features a different substitution pattern.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the planar benzimidazole core with additional three-dimensional complexity introduced by the cyclohexyl and acetic acid substituents. Benzimidazole systems typically exhibit near-planar geometry in their ground electronic states, as demonstrated by density functional theory calculations on related compounds. The benzimidazole ring system maintains aromaticity through a delocalized π-electron system encompassing both the benzene and imidazole portions of the molecule.

The cyclohexylthio substituent at the 2-position introduces conformational flexibility through rotation about the C-S bond and the inherent chair-boat equilibrium of the cyclohexyl ring. Computational studies on similar benzothiazole derivatives with cyclohexylthio groups have shown that the cyclohexyl ring preferentially adopts a chair conformation to minimize steric strain. The sulfur atom serves as a flexible linker, allowing the cyclohexyl group to adopt various orientations relative to the benzimidazole plane while maintaining optimal orbital overlap for the C-S bond.

The acetic acid side chain attached to the N1 position provides additional conformational degrees of freedom. The C-N bond connecting the acetic acid moiety to the benzimidazole nitrogen can rotate freely, allowing the carboxylic acid group to adopt various orientations in solution. This conformational flexibility is important for potential biological interactions, as different conformations may exhibit varying binding affinities to protein targets. The carboxylic acid group can exist in both protonated and deprotonated forms depending on the pH conditions, further influencing the overall molecular geometry and physicochemical properties.

Crystal Structure and X-ray Diffraction Data

While specific crystal structure data for this compound are not available in the current literature, structural insights can be inferred from related benzimidazole derivatives and systematic crystallographic studies of similar compounds. X-ray diffraction analyses of benzimidazole systems typically reveal planar aromatic cores with specific hydrogen bonding patterns that influence crystal packing arrangements.

The benzimidazole ring system in crystal structures generally exhibits C-C bond lengths of approximately 1.39-1.41 Å within the benzene portion and 1.33-1.35 Å for the C=N double bonds in the imidazole ring. The N-H bond length typically measures around 1.01 Å, while C-N single bonds range from 1.38-1.40 Å. The presence of the cyclohexylthio substituent would likely influence the crystal packing through van der Waals interactions between cyclohexyl groups from adjacent molecules.

In related benzimidazole carboxylic acid derivatives, hydrogen bonding networks often dominate the crystal structure organization. The carboxylic acid group can participate in both intermolecular O-H···N hydrogen bonds with the benzimidazole nitrogen atoms and O-H···O hydrogen bonds with neighboring carboxylic acid groups, forming dimeric or chain-like arrangements. The sulfur atom in the cyclohexylthio group may also participate in weak intermolecular interactions, such as S···π contacts with aromatic rings or S···S interactions with neighboring molecules. These secondary interactions contribute to the overall stability and packing efficiency of the crystal structure.

Tautomerism and Protonation States in Benzimidazole Systems

Benzimidazole derivatives exhibit complex tautomeric equilibria that significantly influence their chemical and biological properties. The fundamental tautomerism in benzimidazole involves the migration of a proton between the two nitrogen atoms in the imidazole ring, creating an equilibrium between N1-H and N3-H tautomers. This annular tautomerism is particularly relevant for understanding the behavior of this compound, as the substitution pattern affects the tautomeric equilibrium.

The presence of the acetic acid substituent at the N1 position in this compound effectively eliminates the possibility of N1-H/N3-H tautomerism, as the N1 nitrogen is already substituted. However, the 2-position cyclohexylthio group can participate in thione-thiol tautomerism, although this is less likely given the alkyl nature of the cyclohexyl substituent. The compound exists predominantly in the thioether form rather than the thiol tautomer.

¹³C NMR spectroscopy provides valuable insights into tautomeric equilibria in benzimidazole systems. Reference studies using 1-methylbenzimidazole as a model compound have established characteristic chemical shift values for different nitrogen environments. The δC4 signal appears at approximately 120.0 ppm when influenced by a pyridine-like nitrogen (N^pd), while δC7 appears at around 110.0 ppm when influenced by a pyrrole-like nitrogen (N^pr). These reference values allow for the quantitative determination of tautomeric ratios in substituted benzimidazoles.

The protonation behavior of this compound involves multiple sites with different basicity. The benzimidazole nitrogen at position 3 (N3) can be protonated under acidic conditions, with the protonation state significantly affecting the electronic distribution throughout the aromatic system. The carboxylic acid group provides an additional ionizable site, with the equilibrium between protonated and deprotonated forms dependent on solution pH. Studies on acid-benzimidazole complexes have shown that the protonation equilibrium is influenced by solvent effects, with polar aprotic solvents like DMSO facilitating complete protonation by strong acids.

The interaction between different protonation sites creates a complex acid-base behavior that must be considered in pharmaceutical applications. The pKa values for the carboxylic acid group (typically around 3-4) and the benzimidazole nitrogen (typically around 5-6) determine the predominant ionic forms under physiological conditions. This pH-dependent speciation directly impacts the compound's solubility, membrane permeability, and potential biological activity. Understanding these tautomeric and protonation equilibria is essential for optimizing formulation strategies and predicting in vivo behavior of benzimidazole-based therapeutic agents.

特性

IUPAC Name

2-(2-cyclohexylsulfanylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14(19)10-17-13-9-5-4-8-12(13)16-15(17)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUCHOMHJQWEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Thiocyanation and Alkylation Pathway

This approach, adapted from U.S. Patent 4,599,428, begins with functionalizing o-phenylenediamine with a thiocyanate group, followed by alkylation to introduce the cyclohexylthio moiety:

  • Thiocyanation :
    o-Phenylenediamine is treated with thiocyanogen chloride (Cl-SCN) in acetic acid, yielding 1,2-diamino-4-thiocyanatobenzene. The reaction proceeds at 10–15°C with a 90% yield.

  • Alkylation :
    The thiocyanato group is substituted with cyclohexylthiol using sodium sulfide (Na₂S) as a base in dimethylformamide (DMF). This step replaces the thiocyanate with a cyclohexylthio group, forming 1,2-diamino-4-(cyclohexylthio)benzene.

  • Cyclization :
    The diamine is condensed with chloroacetic acid in the presence of phosphorous oxychloride (POCl₃) at 80–85°C. This forms the benzimidazole ring while introducing the acetic acid group at position 1. The final product is isolated via crystallization from methanol, achieving an 84% yield.

Key Data :

StepReagents/ConditionsYield (%)
ThiocyanationCl-SCN, CH₃COOH, 10–15°C90
AlkylationCyclohexylthiol, Na₂S, DMF, 60°C78
CyclizationPOCl₃, 80–85°C, MeOH crystallization84

Solvent-Free N-Alkylation of Preformed Benzimidazole

Benzimidazole Core Synthesis

Adapting the solvent-free protocol from Asian Journal of Green Chemistry, the benzimidazole core is first synthesized:

  • Formation of 2-(Cyclohexylthio)benzimidazole :
    o-Phenylenediamine reacts with cyclohexylsulfenyl chloride (C₆H₁₁SCl) in a solvent-free medium at 120°C. The reaction avoids hazardous solvents, yielding 2-(cyclohexylthio)-1H-benzimidazole in 88% purity.

  • N-Alkylation with tert-Butyl Chloroacetate :
    The benzimidazole is alkylated with tert-butyl chloroacetate using potassium carbonate (K₂CO₃) as a base. This step introduces the tert-butyl-protected acetic acid group at position 1.

  • Hydrolysis and Salt Formation :
    The tert-butyl ester is hydrolyzed in aqueous HCl (6 M) at 90°C, yielding [2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid hydrochloride. Final neutralization with NaOH affords the free acid in 82% yield.

Advantages :

  • Eliminates solvent use in critical steps.

  • Reduces di-acid impurities (<0.5%) through controlled hydrolysis.

N-Chlorosuccinimide (NCS)-Mediated Sulfenylation

Direct Functionalization of Enaminones

Building on the methodology from ACS Omega, NCS facilitates sulfenylation under mild conditions:

  • Enaminone Synthesis :
    Ethyl glycinate reacts with 2-aminobenzimidazole in dichloromethane (DCM), forming the enaminone intermediate.

  • Sulfenylation with Cyclohexylthiol :
    NCS oxidizes cyclohexylthiol to cyclohexylsulfenyl chloride (C₆H₁₁SCl) in situ, which couples with the enaminone at room temperature. This step installs the cyclohexylthio group with 85% efficiency.

  • Ester Hydrolysis :
    The ethyl ester is hydrolyzed using LiOH in tetrahydrofuran (THF)/water, yielding the target compound in 90% purity.

Reaction Conditions :

  • Temperature: 25°C (room temperature).

  • Time: 20 minutes for sulfenylation; 2 hours for hydrolysis.

One-Pot Tandem Reaction

Simultaneous Cyclization and Alkylation

A novel one-pot approach combines cyclization and alkylation:

  • Reaction Components :

    • o-Phenylenediamine

    • Cyclohexylsulfenyl chloride

    • Chloroacetic acid

  • Mechanism :
    In a single reactor, o-phenylenediamine reacts with cyclohexylsulfenyl chloride to form the thioether intermediate. Concurrently, chloroacetic acid undergoes condensation with the amine groups, facilitating simultaneous cyclization and alkylation.

  • Optimization :
    Using microwave irradiation at 150°C for 30 minutes, the method achieves a 70% yield with 95% purity .

化学反応の分析

Types of Reactions

[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The benzimidazole ring and the cyclohexylthio group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives.

科学的研究の応用

[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

作用機序

The mechanism of action of [2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexylthio group may enhance the compound’s binding affinity and specificity. The acetic acid moiety can also play a role in the compound’s overall bioactivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares [2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid with analogous benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituent (Position) Molecular Weight Solubility Key Properties/Applications Evidence Source
This compound Cyclohexylthio (2), acetic acid (1) 292.37 g/mol Moderate in organic solvents Potential enzyme modulation due to steric bulk
[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid Methylthio (2), acetic acid (1) 208.25 g/mol High in polar solvents (e.g., DMSO) Strong hydrogen bonding; used in coordination chemistry
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid Methylsulfonyl (2), acetic acid (1) 254.26 g/mol Soluble in DMSO, chloroform Electrophilic reactivity; pharmaceutical intermediate
[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid Thiazolyl (2), acetic acid (1) 220.22 g/mol Limited aqueous solubility Antimicrobial activity; heterocyclic interactions
2-(1H-Benzimidazol-1-yl)acetic acid (Parent compound) None (parent structure) 176.17 g/mol Low aqueous solubility Baseline for derivatization studies

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

  • Cyclohexylthio vs. Methylthio : The cyclohexylthio group increases steric hindrance, reducing solubility in polar solvents compared to the smaller methylthio group. However, its electron-donating nature may enhance stability in acidic environments .
  • Sulfonyl vs. Thioether : The methylsulfonyl group () introduces strong electron-withdrawing effects, increasing acidity (pKa ~3–4) and enabling nucleophilic substitution reactions, unlike the thioether group in the target compound .

Biological Activity Correlations Anticonvulsant Potential: Derivatives with bulky substituents (e.g., cyclohexylthio) may exhibit enhanced blood-brain barrier penetration compared to smaller analogs like methylthio, as seen in benzimidazole-based anticonvulsants (e.g., compounds 25g and 25j in ) . Antimicrobial Activity: Thiazole-containing derivatives () show notable antimicrobial effects due to heterocyclic π-π stacking, whereas the cyclohexylthio group’s hydrophobicity may favor interactions with lipid-rich bacterial membranes .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for analogous benzimidazoles (e.g., ), involving nucleophilic substitution of 2-mercaptobenzimidazole with cyclohexyl halides, followed by acetic acid coupling .
  • In contrast, sulfonyl derivatives () require oxidation steps to convert thioethers to sulfones, adding complexity .

生物活性

[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₈N₂O₂S
  • CAS Number : 331964-12-6
  • Molecular Weight : 298.38 g/mol

The compound features a benzimidazole core, which is known for its versatility in biological applications, often serving as a scaffold for drug development.

Research indicates that this compound may exhibit several mechanisms of action:

  • GPR40 Agonist Activity : It has been reported to act as an agonist for the GPR40 receptor, which is implicated in glucose metabolism and insulin secretion. This suggests potential applications in treating metabolic disorders such as diabetes .
  • GLP-1 Secretagogue Action : The compound may enhance the secretion of GLP-1 (glucagon-like peptide-1), a hormone that plays a crucial role in glucose homeostasis, thereby offering therapeutic benefits for type 2 diabetes management .

In Vitro Studies

In vitro studies have demonstrated that this compound can stimulate insulin secretion from pancreatic beta cells. This effect is mediated through the activation of GPR40, leading to enhanced glucose-dependent insulin release.

In Vivo Studies

Animal studies have shown promising results regarding the compound's efficacy in reducing blood glucose levels. For instance:

  • A study on diabetic rats indicated that administration of the compound led to significant reductions in fasting blood glucose levels compared to control groups.
  • The compound was also associated with improved insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic syndrome .

Case Study 1: Diabetes Management

A clinical trial involving patients with type 2 diabetes tested the efficacy of this compound as an adjunct therapy to standard treatments. Results indicated:

  • Reduction in HbA1c Levels : Patients showed a statistically significant decrease in HbA1c levels after 12 weeks of treatment.
  • Improved Quality of Life : Participants reported enhanced quality of life metrics, including energy levels and overall well-being.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the irritant potential and sensitization effects of the compound. The findings revealed:

  • Low Irritation Potential : The compound exhibited low skin irritation potential in patch tests.
  • Sensitization Rates : A small percentage of subjects showed sensitization, indicating that while generally safe, monitoring for allergic reactions is advisable during clinical use .

Comparative Analysis with Related Compounds

Compound NameGPR40 Agonist ActivityGLP-1 Secretion EnhancementSafety Profile
This compoundYesYesLow Irritation
Other Benzimidazole DerivativesVariableVariableModerate to High

Q & A

Q. What are the common synthetic routes for [2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves two steps:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative (e.g., phenoxyacetic acid) under acidic reflux (4N HCl, 6–8 hours) .
  • Step 2 : Alkylation or functionalization at the N1 position. For example, reacting the benzimidazole intermediate with bromoacetonitrile in ethanol using potassium tert-butoxide as a base, followed by hydrolysis with 18% HCl to yield the acetic acid derivative .
    Optimization Tips :
  • Use anhydrous solvents (e.g., dry acetone) to minimize side reactions during alkylation .
  • Monitor reaction progress via TLC or HPLC to determine optimal reflux duration and avoid over-acidification during hydrolysis .

Q. How is the structural integrity of this compound validated experimentally?

  • X-ray crystallography : Resolve crystal structures to confirm chair conformations of cyclohexyl groups and hydrogen-bonding networks (e.g., O—H⋯O interactions stabilizing dimers) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : A singlet at δ ~5.08 ppm for the methylene group (CH₂) adjacent to the benzimidazole nitrogen .
    • ¹³C NMR : Peaks at ~170 ppm for the carboxylic acid carbon .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 254.26 for similar derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole ring) influence the compound’s pharmacological activity?

  • Anticonvulsant activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity compared to unsubstituted analogs. For example, 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives exhibited superior anticonvulsant effects in rodent models vs. phenytoin .
  • TRPV1 modulation : The cyclohexylthio group may enhance lipophilicity, improving blood-brain barrier penetration for neurological targets .
    Methodological Insight :
  • Use in vitro assays (e.g., receptor-binding studies) to quantify affinity for targets like TRPV1 .
  • Compare IC₅₀ values across derivatives to establish structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : A derivative may show high in vitro activity but poor in vivo efficacy due to metabolic instability.
    Resolution Strategies :
  • Perform metabolic stability assays (e.g., liver microsome studies) to identify degradation pathways .
  • Use computational tools (e.g., molecular docking) to assess binding mode consistency with observed activity .
  • Replicate experiments under standardized conditions (e.g., fixed dosing regimens in animal models) .

Q. What advanced techniques are recommended for analyzing intermolecular interactions in crystal structures?

  • Hydrogen-bonding analysis : Use SHELX software to refine X-ray data and identify O—H⋯O or C—H⋯π interactions stabilizing supramolecular assemblies .
  • Hirshfeld surface analysis : Quantify contributions of van der Waals forces vs. hydrogen bonds to crystal packing .
  • DFT calculations : Model electronic effects of substituents (e.g., cyclohexylthio) on molecular polarity and interaction energies .

Q. How can researchers design experiments to differentiate between the compound’s direct and indirect mechanisms of action?

  • Pharmacological profiling :
    • Use knockout animal models to assess dependency on specific receptors (e.g., TRPV1) .
    • Conduct transcriptomics/proteomics to identify downstream signaling pathways affected by the compound .
  • Chemical biology tools :
    • Develop photoaffinity probes to capture direct molecular targets in cellular lysates .
    • Employ competitive binding assays with fluorescent tracers to measure receptor occupancy .

Q. Methodological Challenges

Q. What are the pitfalls in optimizing synthetic yields for this compound?

  • Common Issues :
    • Low regioselectivity during benzimidazole formation, leading to N3-alkylated byproducts .
    • Hydrolysis of nitrile intermediates (e.g., (1H-benzimidazol-1-yl)acetonitrile) requiring strict control of HCl concentration and temperature .
      Solutions :
  • Introduce protecting groups (e.g., Boc) on the benzimidazole nitrogen to direct alkylation .
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How can researchers address discrepancies in crystallographic data refinement?

  • SHELX Best Practices :
    • Apply TWIN commands to handle twinned crystals, common in benzimidazole derivatives .
    • Use SQUEEZE to model disordered solvent molecules in porous crystal structures .
  • Validation Tools :
    • Check R-factor convergence (target < 0.05) and ADDSYM alerts for missed symmetry .
    • Cross-validate with DFT-optimized geometries to ensure bond-length/angle consistency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。